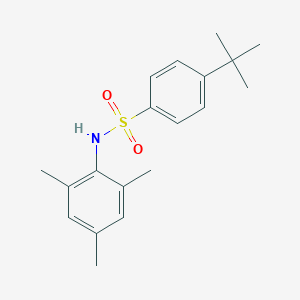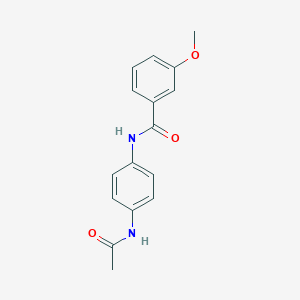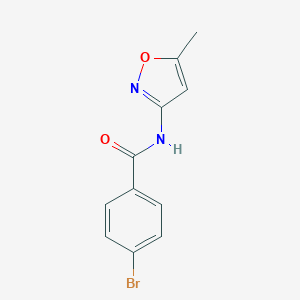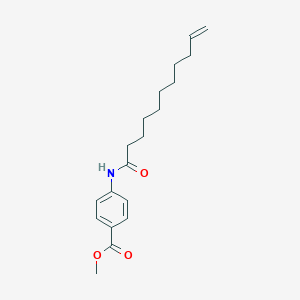
Methyl 4-(undec-10-enoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(undec-10-enoylamino)benzoate is an organic compound with the molecular formula C19H27NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and an amide linkage is formed with 10-undecenoic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(undec-10-enoylamino)benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of an acidic catalyst such as sulfuric acid to form methyl benzoate.
Amidation: The methyl benzoate is then reacted with 10-undecenoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond of the undecenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of nitro derivatives.
科学研究应用
Methyl 4-(undec-10-enoylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Methyl 4-(undec-10-enoylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with membrane proteins and enzymes, altering their function .
相似化合物的比较
Methyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness: Methyl 4-(undec-10-enoylamino)benzoate is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and makes it a valuable compound for research in drug delivery and material science .
属性
分子式 |
C19H27NO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
methyl 4-(undec-10-enoylamino)benzoate |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h3,12-15H,1,4-11H2,2H3,(H,20,21) |
InChI 键 |
DNIPYHAFXGQHPI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B312595.png)
![Ethyl 3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B312596.png)
![Ethyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B312597.png)

![N-[4-(diethylamino)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B312604.png)
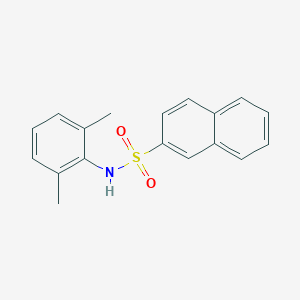

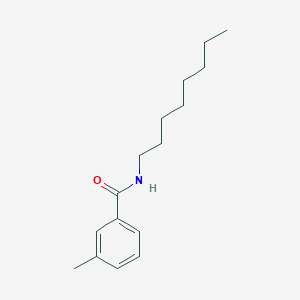
![N-octyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B312612.png)
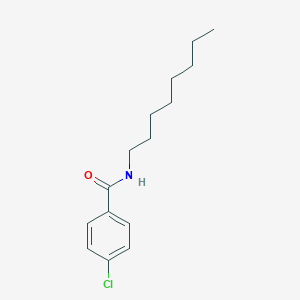
![2,3-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B312618.png)
